Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate
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Overview
Description
4-(4-fluorophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with a fluorophenyl group, two methyl groups, and a carboxylic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the coupling of a fluorophenyl group to the furan ring, often using Suzuki-Miyaura coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(4-fluorophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the furan ring can facilitate interactions with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester: Similar structure but with a chlorine atom instead of fluorine.
4-(4-bromophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester: Similar structure but with a bromine atom instead of fluorine.
4-(4-methylphenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(4-fluorophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics can make it more effective in certain applications compared to its analogs .
Biological Activity
Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate, a compound with the molecular formula C14H13FO3 and a molecular weight of approximately 248.25 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Structural Overview
The compound features a furan ring with a 4-fluorophenyl substitution and a carboxylate ester group. The presence of the fluorine atom is believed to enhance its lipophilicity and biological interactions, potentially leading to increased efficacy in various therapeutic applications.
Antimicrobial Properties
Initial studies indicate that this compound exhibits antimicrobial activity. Research has shown that compounds with similar structures often demonstrate effectiveness against a range of microbial pathogens. The fluorine substituent may enhance the compound's ability to penetrate microbial membranes, thereby increasing its antimicrobial efficacy .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of certain cancer cell lines, including breast and prostate cancer cells. The mechanism of action is thought to involve interference with cellular signaling pathways critical for cancer cell proliferation .
For example, preliminary data indicate that this compound can induce apoptosis in cancer cells, thereby reducing tumor viability. Further research is needed to elucidate the exact pathways involved.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the furan ring or the phenyl group can significantly alter its biological efficacy. For instance, variations in the substituents on the phenyl ring have been shown to impact both antimicrobial and anticancer activities .
Substituent | Biological Activity (IC50) |
---|---|
4-Fluorophenyl | Active (specific IC50 not established) |
4-Hydroxyphenyl | IC50 = 0.76 μM |
2-Aminopyridine | Reduced activity |
Dimethyl analog | IC50 = 20.5 μM |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : This can be achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.
- Introduction of the Fluorophenyl Group : This step often utilizes Suzuki-Miyaura coupling reactions to attach the fluorophenyl moiety to the furan ring.
- Esterification : The final step involves converting the carboxylic acid group into a methyl ester through standard esterification techniques.
These methods can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance yield and purity .
Case Studies
Several case studies have evaluated the biological activity of related compounds, providing insights into potential therapeutic applications:
- A study on similar furan derivatives indicated promising results against various cancer cell lines, suggesting that structural modifications could lead to enhanced activity.
- Another investigation into antimicrobial properties highlighted effective inhibition of bacterial growth, supporting further exploration of this compound's potential as an antimicrobial agent .
Properties
CAS No. |
672930-43-7 |
---|---|
Molecular Formula |
C14H13FO3 |
Molecular Weight |
248.25 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate |
InChI |
InChI=1S/C14H13FO3/c1-8-12(10-4-6-11(15)7-5-10)13(9(2)18-8)14(16)17-3/h4-7H,1-3H3 |
InChI Key |
DUDWKWNKWPSPSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)OC)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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